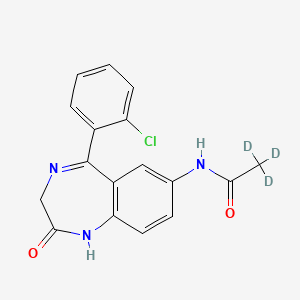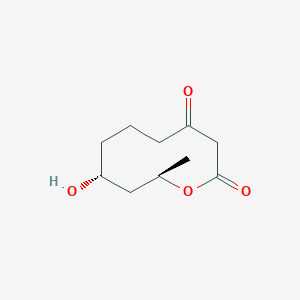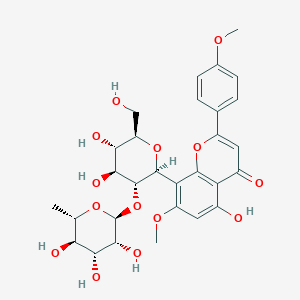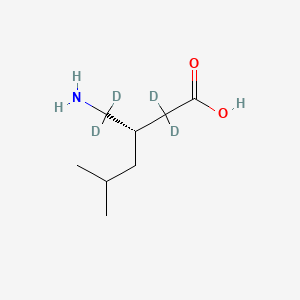
(S)-Pregabalin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Pregabalin-d4 is a deuterated form of (S)-Pregabalin, a compound known for its use in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pregabalin-d4 typically involves the incorporation of deuterium atoms into the pregabalin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated lithium aluminum deuteride (LiAlD4) can be used in reduction reactions to produce deuterated compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process must ensure high purity and yield, often requiring advanced techniques such as:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Isotope Separation: Techniques like distillation or chromatography to separate and purify the deuterated compound from its non-deuterated counterparts.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Pregabalin-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using deuterated reducing agents such as LiAlD4.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlD4 in anhydrous conditions.
Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-Pregabalin-d4 has several applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms.
Biology: Studied for its effects on biological systems, particularly in understanding the metabolism and pharmacokinetics of deuterated drugs.
Medicine: Investigated for its potential therapeutic benefits in treating conditions like neuropathic pain and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of (S)-Pregabalin-d4 is similar to that of (S)-Pregabalin. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters such as glutamate, norepinephrine, and substance P. This leads to a decrease in neuronal excitability and provides therapeutic effects in conditions like neuropathic pain and epilepsy.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Pregabalin: The non-deuterated form of (S)-Pregabalin-d4.
Gabapentin: Another compound used to treat neuropathic pain and epilepsy, with a similar mechanism of action.
Levetiracetam: An anticonvulsant with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to non-deuterated (S)-Pregabalin. This can lead to potential advantages in drug development and therapeutic applications.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
163.25 g/mol |
Nombre IUPAC |
(3S)-3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1/i4D2,5D2 |
Clave InChI |
AYXYPKUFHZROOJ-LCCDPTQESA-N |
SMILES isomérico |
[2H]C([2H])([C@H](CC(C)C)C([2H])([2H])N)C(=O)O |
SMILES canónico |
CC(C)CC(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


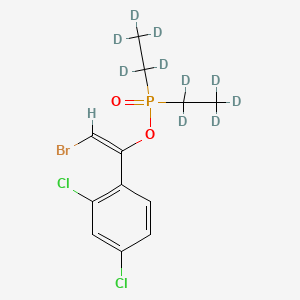

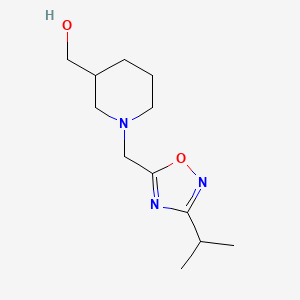
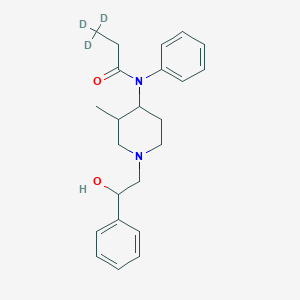
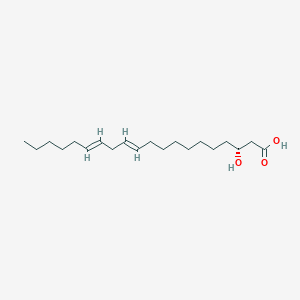
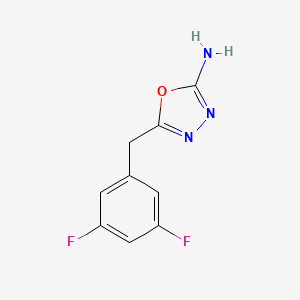
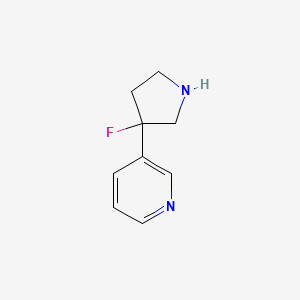
![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)


